![molecular formula C16H19N3O4S B2391382 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886911-17-7](/img/structure/B2391382.png)
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves reactions of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Scientific Research Applications
Anti-Inflammatory Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Specifically, compounds like 11b, 11k, 12b, and 12d have shown selective inhibition of COX-2 isozyme . These findings suggest that this compound could be explored further as a potential anti-inflammatory agent.
Ulcerogenic Liability Assessment
Safety evaluation is crucial for any potential drug candidate. Compound 11b, among the tested derivatives, exhibited promising anti-inflammatory activity while maintaining a favorable safety profile. It had the lowest ulcerogenic liability (Ulcer Index, UI = 0.83), indicating reduced risk of gastric ulcers . Such data is essential for assessing the compound’s suitability for therapeutic use.
In Silico ADME Prediction
Understanding the pharmacokinetic properties of a compound is vital during drug development. In silico studies have explored the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. These predictions provide insights into its bioavailability and potential as a drug candidate .
Cyclooxygenase Inhibition
The compound’s selective inhibition of COX-2 (IC50 = 0.10 μM) suggests its potential as a COX-2 inhibitor. COX-2 inhibitors are relevant in managing pain, inflammation, and other related conditions .
Other Potential Applications
While the above areas are well-studied, there may be additional applications worth exploring. For instance, benzimidazole derivatives (to which this compound belongs) have been investigated for their antitumor, antiviral, and antimicrobial properties . Further research could uncover novel applications.
properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-12(8-10-13)15-18-19-16(23-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEGQSPYKPBHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
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